1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Catalog No.
M. Wt
156.15 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triazine-2,4,6-triamine, polymer with formal...

CAS Number


Product Name

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated



Molecular Formula


Molecular Weight

156.15 g/mol



InChI Key





melamine formaldehyde

Canonical SMILES


Melamine-formaldehyde (MF) resins are a class of thermosetting polymers widely used in various industrial applications. Methylation refers to the addition of a methyl group (CH3) to the molecule, altering some of its properties []. However, specific details regarding the origin and significance of this particular methylated MF resin in scientific research are scarce.

Molecular Structure Analysis

The exact structure of the methylated MF resin can vary depending on the degree of methylation and the polymerization process. However, the general structure involves a triazine ring (a six-membered ring containing three nitrogen atoms) from melamine linked to methylene bridges (-CH2-) derived from formaldehyde. Methyl groups (CH3) are attached to some of the amine groups (NH2) on the triazine ring []. This methylation can influence properties like hydrophobicity (water repellency) and crosslinking density within the polymer network [].

Chemical Reactions Analysis


The synthesis of methylated MF resins typically involves reacting melamine with formaldehyde under acidic or alkaline conditions. The exact process can vary depending on the desired level of methylation and polymer properties.

A simplified equation for the initial condensation reaction between melamine and formaldehyde is:

Melamine + 3 HCHO  →  N3C3(NH2)3 + 3 H2O  (where HCHO is formaldehyde) []

Methylation can be achieved by introducing a methylating agent, such as methanol (CH3OH) or dimethyl sulfate ((CH3)2SO4), during the reaction.


At high temperatures, MF resins can undergo thermal decomposition, releasing formaldehyde and other volatile products [].

Other Reactions:

Physical And Chemical Properties Analysis

  • Solid at room temperature
  • High thermal stability
  • Good chemical resistance
  • Insoluble in most common solvents []

The degree of methylation can influence properties like:

  • Hydrophobicity: Increased methylation can enhance water repellency [].
  • Mechanical properties: Methylation can affect crosslinking density and impact strength [].

Mechanism of Action (Not Applicable)

This section is not applicable as methylated MF resins are not typically involved in biological systems or specific interactions with other compounds.

  • Limited data exists on the specific hazards of this methylated MF resin.
  • In general, MF resins can release formaldehyde upon heating or degradation. Formaldehyde is a known irritant and potential carcinogen [].
  • Standard safety precautions for handling resins should be followed, including wearing appropriate personal protective equipment (PPE) and ensuring proper ventilation.

Potential Use in Drug Delivery Systems:

Some studies have explored the potential of MMF as a drug carrier due to its unique properties. Its porous structure and ability to form hydrogen bonds with various molecules suggest it could be used to encapsulate and deliver drugs within the body. However, further research is needed to assess its efficacy and safety for this purpose. [Source: Li, J., et al. (2014). Synthesis and characterization of porous melamine-formaldehyde microspheres for drug delivery. RSC Advances, 4(11), 5924-5930. ]

Use as a Model System for Studying Polymerization Reactions:

The reaction between melamine and formaldehyde is a well-studied example of a step-growth polymerization process. MMF can be used as a model system to understand the mechanisms and kinetics of this type of polymerization. This knowledge can be valuable for developing new polymeric materials with desired properties. [Source: Friis, N., & Brask, J. (2001). On the reaction mechanism of melamine-formaldehyde resin formation. Journal of Applied Polymer Science, 82(14), 3445-3463. ]

Physical Description


GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 104 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 98 of 104 companies with hazard statement code(s):;
H315 (38.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (38.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (38.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (59.18%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.




Other CAS


Use Classification

Cosmetics -> Film forming

General Manufacturing Information

Rubber product manufacturing
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Furniture and related product manufacturing
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde: ACTIVE
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated: ACTIVE
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated: ACTIVE
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated: ACTIVE


Modify: 2023-08-15

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